molecular formula C25H21N7O B2554127 (E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573709-02-1

(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Katalognummer: B2554127
CAS-Nummer: 573709-02-1
Molekulargewicht: 435.491
InChI-Schlüssel: QRKPHJNPCSMHAJ-CCVNUDIWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound “(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” belongs to a class of pyrroloquinoxaline derivatives characterized by a fused bicyclic aromatic system with carboxamide and amino substituents. Its structure includes a pyridin-3-ylmethylene group at the 1-position and a 3,5-dimethylphenyl substituent on the carboxamide moiety.

The (E)-configuration of the imine bond in this compound is critical for maintaining planar geometry, which enhances π-π stacking interactions with biological targets.

Eigenschaften

IUPAC Name

2-amino-N-(3,5-dimethylphenyl)-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O/c1-15-10-16(2)12-18(11-15)29-25(33)21-22-24(31-20-8-4-3-7-19(20)30-22)32(23(21)26)28-14-17-6-5-9-27-13-17/h3-14H,26H2,1-2H3,(H,29,33)/b28-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKPHJNPCSMHAJ-CCVNUDIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CN=CC=C5)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CN=CC=C5)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a derivative of pyrroloquinoxaline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Pyrrolo[2,3-b]quinoxaline derivatives exhibit significant biological activity primarily through their interactions with various biological targets, including kinases. The compound in focus has been studied for its ability to inhibit EphA3 tyrosine kinase, which plays a critical role in tumor progression and angiogenesis. In vitro studies have shown that it binds with low nanomolar affinity to Eph kinases, demonstrating excellent selectivity across a panel of human kinases .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in controlling tumor size in lymphoma models. The compound's structure allows for effective interaction with cancer cell pathways, leading to reduced proliferation and increased apoptosis in various cancer cell lines .

Antioxidant Properties

Research indicates that pyrrolo[2,3-b]quinoxaline derivatives possess antioxidant properties, which contribute to their overall biological activity. The ability to scavenge free radicals is crucial for mitigating oxidative stress-related diseases, including cancer. The compound has been shown to exhibit significant radical scavenging activity comparable to established antioxidants like Trolox and gallic acid .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
Tyrosine Kinase InhibitionInhibition of EphA3 leading to reduced tumor growth
Antioxidant ActivityEffective radical scavenger in DPPH assay
CytotoxicityInduced apoptosis in cancer cell lines

Table 2: Case Studies on Anticancer Activity

Study ReferenceCancer TypeTreatment OutcomeKey Findings
LymphomaSignificant tumor size reductionHigh efficacy observed in vivo
Various cell linesInduced apoptosisEffective against multiple cancer types

In Vivo Studies

In vivo studies have demonstrated that the compound significantly reduces tumor sizes in lymphoma models. The mechanism involves the inhibition of EphA3 kinase activity, which is critical for tumor angiogenesis. This was evidenced by a notable decrease in vascularization within tumors treated with the compound compared to controls .

In Vitro Studies

In vitro assays have confirmed the cytotoxic effects of the compound on various cancer cell lines. For instance, it was shown to induce apoptosis through caspase activation pathways. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring enhance cytotoxicity, emphasizing the importance of specific substituents for optimal biological activity .

Safety and Toxicology

Toxicological assessments are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that while the compound exhibits potent anticancer effects, it maintains a favorable safety profile at therapeutic doses. Further toxicology studies are necessary to confirm these findings and establish safe dosage guidelines for clinical applications .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has shown selective cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Selectivity Index
HepG2 (liver cancer)0.520
SK-OV-3 (ovarian cancer)0.815
PC-3 (prostate cancer)0.718

The mechanism of action appears to involve the induction of apoptosis through interaction with specific molecular targets such as the vascular endothelial growth factor receptor (VEGFR). This interaction inhibits cancer cell proliferation and promotes cell death.

Antiviral Activity

The compound has also been studied for its antiviral properties, particularly against HIV. In vitro studies have demonstrated promising results:

CompoundEC50 (nM)CC50 (nM)Selectivity Index
NVP (Reference)6.79617114353
Test Compound3.19857631798

These results suggest that the compound could be a viable candidate for further development as an antiviral agent due to its favorable selectivity index.

Case Studies

A notable study synthesized a series of quinoxaline derivatives, including the target compound, and evaluated their biological activities. The findings highlighted significant anti-HIV activity alongside low cytotoxicity in human cell lines, supporting its potential for therapeutic development.

Vergleich Mit ähnlichen Verbindungen

Compound A : 2-Amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()

  • Key differences :
    • Substituents : 3-Hydroxybenzylidene at position 1; 2-methoxyethyl on carboxamide.
    • Impact : The 3-hydroxy group increases polarity (logP = ~1.2 predicted) but may reduce metabolic stability due to susceptibility to glucuronidation. The 2-methoxyethyl chain enhances solubility (clogP = -0.8) compared to the 3,5-dimethylphenyl group in the target compound .

Compound B : 2-Amino-N-(2-phenylethyl)-1-[(E)-(2-thienylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()

  • Key differences: Substituents: 2-Thienylmethylene at position 1; 2-phenylethyl on carboxamide. The phenylethyl group increases lipophilicity (predicted logP = 3.5), favoring CNS penetration but reducing aqueous solubility .

Compound C : 2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(E)-(3-ethoxy-4-hydroxybenzylidene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()

  • Key differences: Substituents: 3-Ethoxy-4-hydroxybenzylidene at position 1; cyclohexenylethyl on carboxamide.

Compound D : 2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()

  • Impact: Absence of the imine linker reduces conformational rigidity, which may lower target affinity. The methoxy group enhances solubility but diminishes membrane permeability compared to dimethylphenyl .

Compound E : 2-Amino-1-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()

  • Key differences: Substituents: 2,5-Dimethoxyphenyl at position 1; morpholinylethyl on carboxamide. The morpholine ring improves solubility (clogP = 1.8) and introduces a basic nitrogen for salt formation .

Comparative Data Table

Parameter Target Compound Compound A Compound B Compound C Compound D Compound E
Molecular Formula C27H23N7O C21H20N6O3 C24H21N6OS C29H30N6O3 C18H15N5O2 C25H28N6O4
Molecular Weight 485.53 g/mol* 404.43 g/mol 449.53 g/mol 522.60 g/mol 357.35 g/mol 476.53 g/mol
Key Substituents Pyridin-3-ylmethylene; 3,5-dimethylphenyl 3-Hydroxybenzylidene; 2-methoxyethyl 2-Thienylmethylene; phenylethyl 3-Ethoxy-4-hydroxybenzylidene; cyclohexenylethyl 3-Methoxyphenyl 2,5-Dimethoxyphenyl; morpholinylethyl
Predicted logP 3.8* 1.2 3.5 2.9 2.0 1.8
Solubility (mg/mL) 0.05* 0.12 0.03 0.08 0.15 0.10
pKa 6.2 (amino), 9.8 (pyridine)* 5.8 (phenolic OH) N/A 7.1 (phenolic OH) N/A 12.38

*Calculated using ChemAxon software.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, and how can reaction conditions be optimized?

  • The compound’s synthesis likely involves multi-step heterocyclic coupling reactions. A plausible route includes:

  • Step 1 : Formation of the pyrrolo[2,3-b]quinoxaline core via condensation of aminoquinoxaline derivatives with activated carbonyl intermediates .
  • Step 2 : Introduction of the pyridinylmethylene group via Schiff base formation under anhydrous conditions (e.g., using TiCl₄ as a catalyst) .
  • Step 3 : Carboxamide coupling at the 3-position using HATU/DIPEA in DMF.
  • Optimization : Monitor reaction progress via HPLC and adjust stoichiometric ratios to minimize byproducts (e.g., undesired stereoisomers).

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Essential for confirming regiochemistry of the pyrroloquinoxaline core and verifying the (E)-configuration of the imine bond .
  • HPLC-MS : Validate purity (>95%) and detect trace impurities (e.g., unreacted intermediates).
  • X-ray crystallography : Resolves ambiguities in stereochemistry, particularly if the imine bond exhibits tautomerism .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different in vitro assays for this compound?

  • Case Example : If the compound shows potent kinase inhibition in one assay but weak activity in another:

  • Step 1 : Verify assay conditions (e.g., ATP concentration, pH, temperature).
  • Step 2 : Perform competitive binding studies to assess off-target interactions.
  • Step 3 : Use molecular docking to evaluate binding mode consistency across kinase isoforms .
    • Recommendation : Cross-validate findings using orthogonal assays (e.g., SPR, ITC) to rule out false positives/negatives.

Q. What strategies are effective for improving the compound’s stability in aqueous buffers during pharmacokinetic studies?

  • Challenge : Hydrolysis of the imine bond or carboxamide group in physiological pH.
  • Solutions :

  • Structural modification : Replace the imine with a hydrolytically stable bioisostere (e.g., oxazole).
  • Formulation : Use cyclodextrin-based encapsulation to shield labile functional groups .
  • Analytical monitoring : Track degradation via LC-MS/MS at timed intervals.

Q. How can computational methods guide the design of derivatives with enhanced selectivity for a target receptor?

  • Workflow :

  • Step 1 : Perform molecular dynamics simulations to identify key binding interactions (e.g., hydrogen bonds with the quinoxaline NH group).
  • Step 2 : Use QSAR models to predict the impact of substituents (e.g., methyl groups on the phenyl ring) on binding affinity.
  • Step 3 : Validate predictions via synthesis and SPR-based affinity assays .

Methodological Considerations

Q. What experimental controls are critical when evaluating this compound’s cytotoxicity in cancer cell lines?

  • Positive controls : Include known kinase inhibitors (e.g., imatinib) to benchmark activity.
  • Negative controls : Use vehicle-only treatments and non-cancerous cell lines (e.g., HEK293) to assess selectivity.
  • Data normalization : Express IC₅₀ values relative to cell viability assays (e.g., MTT or resazurin) performed in triplicate .

Q. How should researchers address batch-to-batch variability in compound synthesis?

  • Root cause analysis : Trace impurities to specific steps (e.g., incomplete Boc deprotection).
  • Mitigation :

  • Standardize purification protocols (e.g., gradient flash chromatography).
  • Implement QC checkpoints (e.g., ¹H NMR after each synthetic step) .

Data Interpretation and Reporting

Q. How to interpret conflicting solubility data in DMSO vs. aqueous buffers?

  • Observation : High solubility in DMSO but precipitation in PBS.
  • Analysis : Use dynamic light scattering (DLS) to detect aggregation. If aggregates form, revise formulation (e.g., add surfactants) or use co-solvents (e.g., PEG-400) .

Q. What statistical approaches are appropriate for dose-response studies involving this compound?

  • Recommendation : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀.
  • Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance across replicates .

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